molecular formula C26H22FNO3 B282384 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282384
M. Wt: 415.5 g/mol
InChI Key: RMQHAGFUBCYBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolones and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to exhibit various other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have anti-bacterial and anti-fungal activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one is its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. One of the major limitations is its low solubility in water, which makes it difficult to administer in vivo. It is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is to further explore its anti-cancer activity and potential use in cancer therapy. Another area of research is to investigate its anti-inflammatory activity and potential use in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(3-fluorophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then reacted with benzylamine to form 1-benzyl-3-(3-fluorophenyl)-1,3-dihydro-2H-pyrrol-2-one. Finally, this compound is reacted with benzoyl chloride in the presence of aluminum chloride to form the desired product.

Scientific Research Applications

1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anti-cancer activity. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis in cancer cells.

properties

Molecular Formula

C26H22FNO3

Molecular Weight

415.5 g/mol

IUPAC Name

1-benzyl-2-(3-fluorophenyl)-4-hydroxy-3-(3-phenylpropanoyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22FNO3/c27-21-13-7-12-20(16-21)24-23(22(29)15-14-18-8-3-1-4-9-18)25(30)26(31)28(24)17-19-10-5-2-6-11-19/h1-13,16,24,30H,14-15,17H2

InChI Key

RMQHAGFUBCYBAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CC4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CC4=CC=CC=C4)O

Origin of Product

United States

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